N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Description
Properties
IUPAC Name |
1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-8-6-3-7(4-6,5-6)9-2/h8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQYNGOUGPMTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine as a bioisostere.
Technical Guide: -Dimethylbicyclo[1.1.1]pentane-1,3-diamine in Medicinal Chemistry
Executive Summary
-Dimethylbicyclo[1.1.1]pentane-1,3-diamineThis guide analyzes the structural rationale for deploying Me-BCP-diamine, provides a robust synthetic workflow from [1.1.1]propellane, and details the physicochemical implications of this substitution.
Structural & Physicochemical Rationale[1][2][3][4]
The "Linear Spacer" Concept
The primary utility of the BCP-diamine scaffold is its ability to mimic the spatial arrangement of para-substituted benzenes and piperazines without the associated lipophilicity or metabolic liabilities.
-
Geometry: The distance between the bridgehead carbons (C1–C3) in BCP is approximately 1.85 Å .[1] When functionalized with amine groups, the N–N distance is roughly 5.8 Å , which is comparable to the para-substitution vector of a phenyl ring (~5.8–6.0 Å) but structurally distinct from the chair conformation of piperazine.
-
Vector Fidelity: Unlike flexible alkyl chains, the BCP cage rigidly enforces a 180° dihedral angle between the nitrogen substituents, ensuring that pharmacophores connected to the diamine remain in a predictable orientation.
Basicity and pKa Modulation
One of the most critical features of Me-BCP-diamine is its reduced basicity compared to piperazine.
-
Piperazine: Typical pKa values are ~9.8 and ~5.6. At physiological pH (7.4), piperazine is predominantly charged, which aids solubility but can hinder passive membrane permeability.
-
BCP-Diamine: The increased
-character of the hybrid orbitals at the bridgehead carbons (owing to ring strain) renders the attached nitrogens less basic. The pKa of BCP-amines typically falls in the range of 8.0–8.5 . -
Impact: This lowered pKa often results in a higher fraction of the neutral species at physiological pH, potentially improving blood-brain barrier (BBB) penetration and cellular permeability compared to the piperazine analog.
Metabolic Stability
The BCP cage is chemically inert to many standard metabolic pathways:
-
Oxidative Resistance: The bridgehead C–H bonds (in mono-substituted BCPs) are strong, but in the 1,3-diamine, there are no bridgehead protons to abstract. The cage itself resists CYP450-mediated oxidation.
-
N-Dealkylation: While the
-methyl groups are susceptible to demethylation, the steric bulk of the BCP cage often retards the rate of metabolic attack at the nitrogen center compared to accessible aliphatic amines.
Visualization: Vector Analysis
The following diagram illustrates the structural relationship between the BCP-diamine and its bioisosteric counterparts.
Caption: Structural comparison highlighting the transition from cyclic/aromatic scaffolds to the rigid BCP rod, emphasizing pKa modulation and vector rigidity.
Synthetic Architecture
The synthesis of
Retrosynthetic Analysis
-
Target:
-Dimethyl-BCP-1,3-diamine.[2] -
Precursor: BCP-1,3-diamine.[3]
-
Key Intermediate: BCP-1,3-dicarboxylic acid.[4]
-
Starting Material: [1.1.1]Propellane (generated in situ or stored in solution).
Synthetic Pathway Diagram
Caption: Step-by-step synthetic route from [1.1.1]propellane to the target dimethyl-diamine via the standard Curtius rearrangement protocol.
Experimental Protocols
Step 1: Synthesis of BCP-1,3-dicarboxylic acid
This intermediate is the "gateway" to 1,3-disubstituted BCPs.
-
Reagents: [1.1.1]Propellane (in pentane/ether), 2,3-butanedione, NaOBr (freshly prepared).
-
Protocol:
-
Irradiate a mixture of [1.1.1]propellane and 2,3-butanedione with a medium-pressure Hg lamp to yield 1,3-diacetylbicyclo[1.1.1]pentane.
-
Subject the diketone to a Haloform reaction using aqueous sodium hypobromite (NaOBr) at 0°C.
-
Acidify to precipitate bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Yield: Typically 60-70% over two steps.
-
Step 2: Curtius Rearrangement to Diamine
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N), tert-Butanol (
-BuOH), HCl. -
Protocol:
-
Dissolve BCP-1,3-dicarboxylic acid (1.0 eq) in dry
-BuOH. -
Add Et3N (2.2 eq) and DPPA (2.2 eq).
-
Heat to reflux for 12–16 hours. The intermediate isocyanate is trapped by
-BuOH to form the -diBoc-protected diamine. -
Concentrate and purify via silica gel chromatography (if necessary).
-
Deprotect using 4M HCl in dioxane to yield bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride .
-
Step 3: Reductive Methylation (Target Synthesis)
-
Reagents: Formaldehyde (37% aq.), Sodium cyanoborohydride (NaCNBH3), Methanol, Acetic acid.
-
Protocol:
-
Suspend BCP-1,3-diamine dihydrochloride (1.0 mmol) in Methanol (10 mL).
-
Adjust pH to ~5–6 with acetic acid/Et3N.
-
Add Formaldehyde (3.0 mmol, excess) and stir for 30 min.
-
Cool to 0°C and add NaCNBH3 (3.0 mmol) portion-wise.
-
Stir at room temperature for 4 hours.
-
Workup: Quench with 1N NaOH, extract with DCM, dry over Na2SO4, and concentrate.
-
Purification: The product is a secondary amine and may require purification via amine-functionalized silica or conversion to the HCl salt for crystallization.
-
Data Summary Table
| Property | Piperazine | ||
| Geometry | Cyclic (Chair) | Planar (Aromatic) | Linear (Cage) |
| N–N Distance | ~2.8 Å (1,4-dist) | ~5.8 Å | ~5.8 Å (extended) |
| Hybridization | |||
| Basicity (pKa) | ~9.8 / 5.6 | ~6.0 / 2.5 | ~8.5 / 7.5 (Est.)[5] |
| LogP | Low (Hydrophilic) | Moderate | Low to Moderate |
| Metabolic Risk | Low | High (Quinone imines) | Low (Inert cage) |
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Levin, M. D., et al. (2000). "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Syntheses. Link
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link
-
Kanada, R., et al. (2021). "Total Synthesis of Bicyclo[1.1.1]pentane-Derived Drugs." Chemical Pharmaceutical Bulletin. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 1523572-06-6 N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride AKSci 9355EB [aksci.com]
- 3. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Guide: Structural Analogs of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Executive Summary
This technical guide analyzes N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine , a high-value saturated bioisostere used to replace para-phenylene linkers in drug discovery. Known as "escaping from flatland," incorporating this bridgehead-substituted scaffold improves physicochemical properties—specifically solubility, metabolic stability, and permeability—while retaining the linear vector orientation of the parent aromatic system. This guide details the molecule's structural analogs, synthetic pathways via [1.1.1]propellane, and comparative physicochemical data.
The BCP Paradigm: Geometry & Bioisosterism
The bicyclo[1.1.1]pentane (BCP) core is the smallest member of the bicyclic cage hydrocarbons. Its utility stems from its ability to mimic the geometry of a 1,4-disubstituted phenyl ring while significantly altering the electronic and physical profile of the molecule.
Vector Analysis and Dimensionality
Unlike the planar benzene ring (2D), the BCP core is a 3D scaffold.[1] However, the exit vectors of the 1,3-substituents are perfectly linear (180°), identical to para-substitution on benzene.
-
Inter-bridgehead Distance: The C1–C3 distance in BCP is approximately 1.85 Å .[1]
-
Comparison: This is shorter than the para-phenyl distance (~2.79 Å) but closer to the C–C triple bond length. This "contraction" often requires linker optimization (e.g., extending side chains) to maintain binding fidelity.
Electronic Modulation (pKa Suppression)
The bridgehead carbons in BCP possess high s-character in their hybridization (approx.
-
Effect: This increases the electronegativity of the carbon, withdrawing electron density from the attached nitrogen.
-
Result: The pKa of BCP-amines is typically 1–2 units lower than their cyclohexyl analogs (pKa ~8.0–8.5 vs. ~10.5). This reduction often improves oral bioavailability by reducing lysosomal trapping and improving passive permeability.
Structural Analog Landscape
When designing around the N1,N3-Dimethyl-BCP-diamine scaffold, researchers should consider analogs based on steric demand, vector orientation, and lipophilicity.
The "Super-Strained" Isosteres (Linear Vectors)
These analogs maintain the 180° exit vector but vary in size and lipophilicity.
-
Cubane-1,4-diamine:
-
Structure: A cube-shaped C8 scaffold.
-
Properties: Significantly larger volume than BCP; higher lipophilicity. The C-C-C bond angles (90°) create immense strain energy (~166 kcal/mol).
-
Use Case: When the binding pocket is deep and hydrophobic.
-
-
Bicyclo[2.2.2]octane-1,4-diamine (BCO):
-
Structure: A bridged cyclohexane.
-
Properties: The most bulky and lipophilic of the series. Highly stable but can suffer from metabolic liabilities if not substituted.
-
Distance: Bridgehead distance ~2.60 Å (closer to benzene).
-
The "Kinked" Homologs (Non-Linear Vectors)
-
Bicyclo[2.1.1]hexane:
-
Geometry: The "arms" are distinct, creating an exit vector angle (~120°) that mimics meta-substituted benzene rather than para.
-
Use Case: When the linear BCP geometry clashes with the receptor wall.
-
Physicochemical Comparison Table
| Scaffold | Vector Angle | Bridgehead Dist.[2] (Å) | Fsp³ Score | Relative Lipophilicity | Metabolic Stability |
| Benzene (Ref) | 180° | 2.79 | 0.0 | High | Low (Oxidation prone) |
| BCP (Target) | 180° | 1.85 | 1.0 | Low | High |
| Cubane | 180° | 2.72 | 1.0 | Moderate | Moderate |
| Bicyclo[2.2.2]octane | 180° | 2.60 | 1.0 | High | High |
| Bicyclo[2.1.1]hexane | ~120° | N/A | 1.0 | Low | High |
Synthetic Architecture
The synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine relies on "Strain-Release Chemistry." The precursor is [1.1.1]propellane, a highly reactive molecule with an inverted central bond.[3]
Logical Pathway
The most robust route for the dimethyl diamine avoids direct radical amination (which often yields mono-products) and instead proceeds via the dicarboxylic acid to ensure symmetry.
Figure 1: Synthetic workflow from [1.1.1]propellane to the target diamine.
Experimental Protocol: Synthesis of N1,N3-Dimethyl-BCP-1,3-diamine
Safety Warning: [1.1.1]Propellane is volatile and potentially explosive. Handle in a fume hood behind a blast shield.
Phase 1: Precursor Synthesis (BCP-1,3-dicarboxylic acid)
Rationale: Direct amination of propellane is difficult to control for bis-substitution. The diacid provides a stable, symmetrical intermediate.
-
Radical Insertion: Generate [1.1.1]propellane (typically from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane).
-
Formylation: React propellane with methyl formate (HCOOMe) under UV irradiation (Hg lamp) or using a radical initiator (t-BuLi/O2 trace) to yield dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.
-
Hydrolysis: Reflux the diester in 2M NaOH/MeOH for 4 hours. Acidify with HCl to precipitate BCP-1,3-dicarboxylic acid .
-
Validation: ¹H NMR (DMSO-d₆) should show a clean singlet at ~2.2 ppm (bridgehead protons).
-
Phase 2: Curtius Rearrangement to Diamine
Rationale: Converts carboxylic acids to amines with retention of configuration.
-
Activation: Dissolve BCP-diacid (1.0 eq) in tert-butanol (solvent + trapping agent). Add Triethylamine (2.5 eq).
-
Azidation: Add Diphenylphosphoryl azide (DPPA) (2.2 eq) dropwise at 0°C.
-
Rearrangement: Heat to 80°C for 12 hours. The intermediate isocyanate is trapped by t-BuOH to form the Bis-Boc-protected diamine .
-
Deprotection: Treat the crude Boc-intermediate with 4M HCl in Dioxane. Stir for 2 hours.
-
Isolation: Filter the white precipitate. This is Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride .[4][5]
Phase 3: N-Methylation (The Target)
Rationale: Controlled methylation is best achieved via reductive amination to avoid over-alkylation to the quaternary ammonium salt.
-
Free Basing: Dissolve the diamine dihydrochloride in MeOH and neutralize with excess Et₃N.
-
Formylation: Add Paraformaldehyde (2.5 eq) and stir for 2 hours to form the imine/hemiaminal.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise.
-
Note: For stricter mono-methylation per nitrogen, consider using Boc-protection of one site or using ethyl chloroformate followed by LiAlH₄ reduction.
-
-
Purification: Quench with water, extract into DCM. Convert to the hydrochloride salt for storage by adding HCl/Ether.
-
Final Product: N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride .
Application Case Studies
Linker in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex.
-
Application: Replacing a piperazine or phenyl linker with N1,N3-dimethyl-BCP-diamine.
-
Outcome: The BCP analog often improves cell permeability (lower TPSA/LogP) while maintaining the precise distance required for E3 ligase/POI ubiquitination.
Peptidomimetics
-
Context: Used as a replacement for the amide bond or as a spacer in helical mimetics.
-
Mechanism: The rigid rod nature of BCP restricts conformational freedom, potentially locking the molecule in a bioactive conformation (reducing entropic penalty upon binding).[3]
References
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Levterov, V. V., et al. (2020). "Synthesis of N-methylated bicyclo[1.1.1]pentane-1-amines and 1,3-diamines." Synthesis. Link
-
Bunker, K. D., et al. (2020). "Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Process Research & Development. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 97% | CAS: 1523572-06-6 | AChemBlock [achemblock.com]
- 5. N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine,dihydrochloride | 1523572-06-6 [sigmaaldrich.com]
CAS number 1523572-06-6.
An In-Depth Technical Guide to the Evaluation of Novel Bicyclo[1.1.1]pentane Scaffolds in Drug Discovery: A Case Study on CAS Number 1523572-06-6
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide addresses the compound identified by CAS number 1523572-06-6, N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride. In the absence of published biological data for this specific molecule, this document provides a comprehensive framework for its scientific evaluation. Leveraging the established significance of the bicyclo[1.1.1]pentane (BCP) core as a non-classical bioisostere in modern medicinal chemistry, we present a strategic workflow for researchers. This guide outlines the process of characterizing a novel BCP-containing compound, from initial physicochemical assessment and in silico profiling to robust target identification and validation strategies. The methodologies described herein are designed to be self-validating and serve as a roadmap for unlocking the therapeutic potential of this and other novel chemical entities.
Introduction: The Significance of the Bicyclo[1.1.1]pentane Moiety
While N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (CAS 1523572-06-6) is a commercially available building block, it currently lacks a footprint in peer-reviewed scientific literature regarding its biological applications. However, its core structure, the bicyclo[1.1.1]pentane (BCP) system, is of immense interest to the drug discovery community.[1][2][3] The BCP moiety serves as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][4][5]
Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at improving a compound's pharmacological profile without compromising its desired biological activity. The rationale for replacing planar aromatic rings with saturated, rigid scaffolds like BCP is compelling. Such a substitution can lead to significant improvements in key drug-like properties, including:
-
Enhanced Aqueous Solubility: The reduction in planarity and lipophilicity often improves solubility.[1][4]
-
Improved Metabolic Stability: BCPs are less susceptible to oxidative metabolism that plagues many aromatic systems.[1][6]
-
Increased Permeability: The unique vector and shape of BCPs can favorably influence cell membrane passage.[4]
-
Novel Intellectual Property: The structural novelty of BCP analogs can provide a clear path to new patents.[1]
A notable example of the successful application of this strategy was the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety, which resulted in an equipotent compound with vastly superior oral absorption characteristics.[4] This precedent underscores the potential value embedded in the scaffold of the topic compound.
Physicochemical Characterization of CAS 1523572-06-6
The initial step for any novel compound is to confirm its basic physicochemical properties. Based on data from chemical suppliers, we can summarize the known information for N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride.[7]
| Property | Value | Source(s) |
| CAS Number | 1523572-06-6 | |
| IUPAC Name | N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |
| Molecular Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| SMILES | CNC12CC(NC)(C1)C2.Cl.Cl | |
| InChI Key | ULOHFUJKJZRPHW-UHFFFAOYSA-N |
This data provides the foundational identity of the molecule. The dihydrochloride salt form suggests good aqueous solubility, a favorable starting point for many biological assays.
Proposed Research Workflow for a Novel Chemical Entity
Given the structural promise of the BCP core, a systematic and multi-faceted approach is required to elucidate the biological potential of CAS 1523572-06-6. The following workflow is proposed as a robust and logical progression for its characterization.
Phase 1: In Silico & Initial Assessment
The causality behind starting with computational methods is resource efficiency; it allows for the generation of testable hypotheses before committing to expensive and time-consuming wet lab experiments.[8]
Protocol 1: In Silico Profiling
-
Input: Obtain the SMILES string for the compound: CNC12CC(NC)(C1)C2.
-
ADMET Prediction: Utilize multiple open-access web servers such as ADMET-AI or pkCSM.[9][10][11] These tools use machine learning models to predict a range of properties including:
-
Absorption: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA).
-
Distribution: Volume of distribution (VDss), plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Clearance rate.
-
Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (AMES test).
-
-
Target Prediction: Employ ligand-based target prediction tools. These algorithms screen the compound's structure against databases of known ligands to identify potential protein targets.
-
Analysis: Consolidate the predictions. The goal is not to find definitive answers but to identify potential liabilities (e.g., predicted hERG toxicity) and opportunities (e.g., predicted kinase inhibition). This analysis guides the design of subsequent in vitro screens.
Phase 2: In Vitro Screening
Based on the in silico analysis, a dual-pronged screening approach is recommended to maximize the chances of identifying biological activity.
-
Target-Based Screening: If computational tools predict a high affinity for a specific protein family (e.g., GPCRs, kinases), the compound should be screened against a commercially available panel of these targets. This is a direct, hypothesis-driven approach.[12]
-
Phenotypic Screening: This is a hypothesis-free approach where the compound is tested for its effect on cell behavior.[12] A common starting point is a broad cell viability screen across a panel of cancer cell lines (e.g., the NCI-60 panel). An observed pattern of selective cytotoxicity can provide powerful clues about the mechanism of action.
Protocol 2: High-Throughput Phenotypic Screening (Cell Viability)
-
Cell Plating: Seed various cancer cell lines in 96- or 384-well plates at optimal densities and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of CAS 1523572-06-6 (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for a standard period (e.g., 72 hours).
-
Viability Assay: Use a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay to measure the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
Hit Confirmation: Any confirmed "hits" (compounds showing activity) must be re-tested from a fresh solid sample to rule out artifacts. A dose-response curve should be generated to confirm potency.
Phase 3: Mechanism of Action (MoA) Deconvolution
Identifying a "hit" in a phenotypic screen necessitates identifying its molecular target(s) to progress the project. This "target deconvolution" is a critical step.[13] Several orthogonal methods should be employed for a self-validating system.
Key Methodologies:
-
Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[13][14]
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. It can be used to confirm direct target engagement within intact cells.
-
Transcriptomics/Proteomics: Analyzing changes in gene or protein expression after compound treatment can reveal which signaling pathways are affected, providing clues to the target's identity.[13]
Once putative targets are identified, they must be validated. Genetic methods like CRISPR or siRNA knockdown are the gold standard. If knocking down a specific protein recapitulates the phenotypic effect of the compound, it provides strong evidence that the protein is the relevant target.[15]
Future Directions: Lead Optimization
Should a validated hit-target pair be identified, the project would move into the lead optimization phase. The diamine nature of CAS 1523572-06-6 provides two convenient chemical handles for creating a library of analogs. Structure-Activity Relationship (SAR) studies would be conducted to systematically modify the scaffold to improve potency, selectivity, and ADMET properties, with the ultimate goal of identifying a preclinical candidate.[12]
Conclusion
While CAS 1523572-06-6 is an uncharacterized molecule from a biological perspective, its BCP core places it within a class of compounds of high interest to medicinal chemistry. It represents not just a single molecule, but an opportunity to explore a validated chemical space for therapeutic intervention. By following a logical and rigorous workflow encompassing in silico prediction, multi-pronged in vitro screening, and orthogonal MoA deconvolution, researchers can systematically evaluate its potential. This guide provides the technical framework and strategic rationale necessary to embark on the discovery process for this and other novel chemical entities.
References
-
A. Lagunin et al., "In Silico Tools and Software to Predict ADMET of New Drug Candidates," Methods in Molecular Biology, Springer Protocols. [Link]
-
Arctom, "CAS NO. 1523572-06-6 | Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride," Arctom. [Link]
-
D. H. P. T. Premawardhena et al., "Full article: Open access in silico tools to predict the ADMET profiling of drug candidates," Expert Opinion on Drug Discovery, Taylor & Francis Online. [Link]
-
F. Meng et al., "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors," Journal of Medicinal Chemistry, ACS Publications. [Link]
-
N. D. Measom et al., "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor," ACS Medicinal Chemistry Letters, ACS Publications. [Link]
-
S. M. M. Schiessl et al., "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane," The Chemical Record, Wiley Online Library. [Link]
-
S. Schenone et al., "Identifying novel drug targets with computational precision," ScienceDirect. [Link]
-
ZeptoWard, "In Silico ADMET prediction - ZeptoWard," RE-Place. [Link]
-
A. F. Stepan et al., "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor," Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Ardigen, "What is Target Identification in Drug Discovery? AI & Therapeutic Insights," Ardigen. [Link]
-
K. Swanson et al., "ADMET-AI," ADMET-AI. [Link]
-
F. Meng et al., "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors," Europe PMC. [Link]
-
A. M. T. D. V. D. P. G. J. F. R. J. B. E. M. C. D. J. W. B. E. A. B. D. Bull et al., "Bridge functionalisation of bicyclo[1.1.1]pentane derivatives," Chemical Science, Royal Society of Chemistry. [Link]
-
B. Xue et al., "Novel target identification towards drug repurposing based on biological activity profiles," PLOS One. [Link]
-
M. D. Smith et al., "Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation," ChemRxiv. [Link]
-
Creative Biolabs, "Natural Bioactive Compound Target Identification," Creative Biolabs. [Link]
-
J. M. García-Díaz et al., "Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking," MDPI. [Link]
-
S. V. Kalinin et al., "Designing workflows for materials characterization," Applied Physics Reviews. [Link]
-
S. V. Kalinin et al., "Designing Workflows for Materials Characterization," arXiv. [Link]
-
Y. Liu et al., "De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning," Advanced Science. [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 97% | CAS: 1523572-06-6 | AChemBlock [achemblock.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET-AI [admet.ai.greenstonebio.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
Navigating the Three-Dimensional Frontier: A Technical Guide to N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" world of aromatic scaffolds. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a prominent three-dimensional bioisostere for para-substituted phenyl rings, offering a rigid and geometrically defined scaffold. This guide provides an in-depth technical overview of a key derivative, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, focusing on its commercial availability, synthesis, and strategic importance in drug discovery.
The Strategic Advantage of the Bicyclo[1.1.1]pentane Core
The BCP scaffold is a highly strained yet remarkably stable cage-like structure. Its defining feature is the linear orientation of substituents at the 1 and 3 positions, mimicking the geometry of a para-substituted benzene ring but with a smaller inter-substituent distance. This rigidity reduces the entropic penalty upon binding to a biological target and allows for precise positioning of functional groups. The introduction of a BCP core into a drug candidate can lead to significant improvements in physicochemical properties such as increased solubility, enhanced metabolic stability, and the potential to escape existing patent landscapes.[1]
The diamine functionalization at the bridgehead positions provides a versatile handle for a multitude of chemical transformations, making it a valuable building block in the synthesis of complex molecules. The further methylation to N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine can fine-tune properties such as basicity, lipophilicity, and hydrogen bonding capacity, offering another layer of control in the drug design process.
Commercial Availability
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is commercially available, primarily as its dihydrochloride salt, from several specialized chemical suppliers. This accessibility is a crucial factor for its adoption in research and development, enabling its direct use in screening libraries and as a starting material for further synthetic elaboration.
Table 1: Commercial Availability of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
| Supplier | CAS Number | Purity | Notes |
| Sigma-Aldrich | 1523572-06-6 | ≥95% | Available through their AiFChem (an XtalPi company) catalog.[2] |
| AChemBlock | 1523572-06-6 | 97% | Offered as a catalog product.[3] |
| Alchimica | 1523572-06-6 | Not specified | Available in 100 mg quantities. |
| Fisher Scientific | 2387602-38-0 | Not specified | Available through the eMolecules sourcing platform. |
Note: Availability and purity may vary. Researchers should consult the respective supplier's documentation for the most current information.
Synthetic Pathways: From Dicarboxylic Acid to Dimethylated Diamine
For researchers who require larger quantities or wish to synthesize derivatives, a multi-step synthesis from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a viable and well-documented approach.[1] The overall synthetic strategy can be envisioned as a three-stage process:
Caption: The Eschweiler-Clarke reaction for the synthesis of the target molecule.
Experimental Protocol: N,N'-Dimethylation via Eschweiler-Clarke Reaction
-
Reaction Setup: To a solution of bicyclo[1.1.1]pentane-1,3-diamine in an excess of formic acid, an excess of aqueous formaldehyde (formalin) is added.
-
Reaction Conditions: The reaction mixture is heated, typically to reflux, until the evolution of carbon dioxide ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: After cooling, the reaction mixture is made basic by the addition of a strong base, such as sodium hydroxide, to neutralize the excess formic acid and liberate the free diamine. The product is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification and Salt Formation: The crude N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine can be purified by distillation or column chromatography. For ease of handling and improved stability, the free base is often converted to its dihydrochloride salt by treating a solution of the diamine in a suitable solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried.
Causality Behind Experimental Choices: The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent. The reaction is driven to completion by the irreversible loss of carbon dioxide. This method is particularly useful as it avoids over-alkylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.
Characterization Data
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the six protons of the two methyl groups and a singlet for the six bridge and bridgehead protons of the BCP core.
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl carbons, the bridgehead carbons attached to the nitrogen atoms, and the methylene bridge carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H and C-N stretching vibrations.
Publicly available spectral data for the dihydrochloride salt can be found in databases such as ChemicalBook, which can serve as a reference. [4]
Applications in Drug Discovery and Beyond
The unique structural and electronic properties of the BCP core make N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine a valuable building block for:
-
Bioisosteric Replacement: As a non-aromatic, rigid mimic of para-substituted phenyl rings, it can be incorporated into known pharmacophores to improve properties like solubility and metabolic stability, while maintaining or even enhancing biological activity.
-
Scaffold for Library Synthesis: The two secondary amine functionalities provide points for divergent synthesis, allowing for the rapid creation of libraries of novel compounds for high-throughput screening.
-
Conformationally Restricted Linkers: In the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs), the rigid BCP core can serve as a linker to control the distance and orientation between two binding moieties.
-
Materials Science: The rigid, rod-like nature of the BCP scaffold also lends itself to applications in materials science, such as in the construction of molecular rods and liquid crystals.
The N,N'-dimethylation, in particular, can be a strategic modification to block hydrogen bond donor capabilities, increase lipophilicity, and alter the pKa of the amino groups, all of which can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.
Conclusion
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine represents a key building block for medicinal chemists and materials scientists seeking to explore the benefits of three-dimensional molecular architectures. Its commercial availability lowers the barrier to entry for its use in early-stage discovery, while a well-defined synthetic route from a common precursor allows for its large-scale production and derivatization. As the "escape from flatland" trend in drug discovery continues to gain momentum, the strategic application of scaffolds like this BCP derivative will undoubtedly play a crucial role in the development of the next generation of innovative therapeutics.
References
-
A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives - Supporting Information. Available at: [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
[1.1.1]Propellane. Organic Syntheses. Available at: [Link]
-
Meng, Q.W., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1219-1224. Available at: [Link]
-
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. Available at: [Link]
-
N1,N3-Dimethylbenzene-1,3-diamine. PubChem. Available at: [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
- Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
-
Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]
-
Method for producing 1,2-diamino-3-methylcyclohexane and/or 1,2-diamino-4-methylcyclohexane. Justia Patents. Available at: [Link]
- Production method for N,N'dimethylcyclohexanediamine. Google Patents.
-
1,3-Propanediamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]
Sources
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride | 1523572-06-6 [sigmaaldrich.com]
- 3. N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 97% | CAS: 1523572-06-6 | AChemBlock [achemblock.com]
- 4. Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR spectrum [chemicalbook.com]
Computational Characterization of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Executive Summary: The "Exit Vector" Paradigm
In the realm of high-precision medicinal chemistry, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine represents more than a mere scaffold; it is a critical "linear spacer" designed to escape the geometric limitations of aromatic rings ("Flatland").
This guide provides a rigorous theoretical modeling framework for this molecule. Unlike flexible alkyl chains, the bicyclo[1.1.1]pentane (BCP) core offers a rigid, linear exit vector defined by the C1–C3 bridgehead axis. The N-methylation of the 1,3-diamine termini introduces specific conformational behaviors and basicity modulations that distinguish it from the parent primary diamine.
Key Modeling Challenges:
-
High Strain Energy: The BCP cage possesses ~65-68 kcal/mol of strain energy, causing standard force fields (MMFF94, AMBER) to often underestimate bond lengths and ring puckering.
-
Inverted Geometry: The bridgehead carbons exhibit "inverted" tetrahedral geometry, requiring high-level Quantum Mechanics (QM) for accurate electronic structure prediction.
-
Basicity Modulation: The electron-withdrawing nature of the strained cage lowers the pKa of the secondary amines compared to acyclic analogs.
Computational Strategy & Level of Theory
To model this molecule accurately, one cannot rely on low-level semi-empirical methods. The following protocol establishes the "Gold Standard" for characterizing this specific BCP derivative.
Electronic Structure Methods
For geometry optimization and frequency calculations, the M06-2X functional is recommended over B3LYP due to its superior performance with main-group thermochemistry and non-covalent interactions (dispersive forces), which are critical when modeling the N-methyl steric clashes.
-
Recommended Functional: M06-2X or
B97X-D (for dispersion corrections). -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) is preferred over Pople sets (6-311++G**) for better handling of the strained electron density at the bridgeheads.
-
Solvation Model: SMD (Solvation Model based on Density) with water (
) is mandatory for pKa predictions.
Protocol Workflow (DOT Visualization)
The following diagram outlines the self-validating workflow for characterizing the molecule.
Figure 1: Step-by-step computational workflow for validating BCP-diamine geometry and energetics.
Structural Dynamics & Bioisosteric Mapping
The primary utility of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine is as a bioisostere for p-phenylenediamine or 1,4-disubstituted cyclohexanes. However, the geometric parameters differ significantly.
The Bridgehead Distance (C1–C3)
In theoretical models, the C1–C3 distance is the critical "spacer length."
Implication: When replacing a phenyl ring with this BCP diamine in a drug candidate (e.g., a PROTAC linker), the total length of the molecule decreases by nearly 1 Å. This must be compensated for by the linker chains attached to the secondary nitrogens.
Geometric Comparison Table
| Parameter | BCP-Diamine (Modeled) | p-Phenylenediamine | trans-1,4-Cyclohexanediamine |
| Spacer Geometry | Linear (Rigid) | Planar (Rigid) | Chair (Flexible) |
| Core Distance (Å) | 1.85 | 2.79 | 2.95 |
| Exit Vector Angle | 180° | 180° | ~180° (diequatorial) |
| F(sp3) Character | 1.0 (High) | 0.0 (Low) | 1.0 (High) |
| Lipophilicity (LogP) | Lower (Improved Solubility) | Higher | Moderate |
N-Methyl Conformations
Unlike the primary diamine, the N,N'-dimethyl derivative introduces rotatable bonds at the C(bridgehead)-N axis.
-
Modeling Insight: You must scan the dihedral angle
. -
Result: The anti conformation (methyl groups pointing away from the cage face) is generally energetically favored to minimize steric repulsion with the cage hydrogens.
Physicochemical Profiling: pKa Prediction
Accurate pKa prediction is the most challenging aspect of modeling this amine. The BCP cage exerts a significant inductive electron-withdrawing effect (-I) , making the attached amines less basic than their acyclic counterparts (e.g., dimethylamine).
The Thermodynamic Cycle Method
Direct pKa calculation is error-prone. Use the thermodynamic cycle method combined with an experimental reference (e.g., dimethylamine).
Protocol:
-
Calculate Gas-Phase Gibbs Free Energy (
) for the protonation reaction. -
Calculate Solvation Free Energies (
) for the neutral base ( ), protonated conjugate acid ( ), and proton ( ). -
Combine terms to find
.
pKa Calculation Workflow (DOT Visualization)
Figure 2: Thermodynamic cycle for calculating solution-phase pKa values using gas-phase DFT and solvation models.
Theoretical Expectation:
-
Typical secondary acyclic amine pKa: ~10.7
-
Predicted BCP-Diamine pKa: ~8.5 - 9.0
-
Mechanism:[2] The high s-character of the bridgehead carbon orbitals pulls electron density away from the nitrogen lone pair, lowering basicity. This is advantageous for blood-brain barrier (BBB) permeability as it reduces the fraction of ionized species at physiological pH (7.4).
Experimental Protocol Implementation
For researchers attempting to replicate this model, the following Gaussian input block structure is recommended.
Input Setup (Gaussian Style)
Validation Criteria
-
Imaginary Frequencies: Must be exactly zero (NIMAG=0).
-
Bridgehead Distance: Check that C1-C3 is within 1.84 - 1.87 Å. If >1.90 Å, the basis set is likely insufficient or the functional lacks dispersion correction.
-
N-Pyramidalization: The sum of angles around the Nitrogen should be <360° (indicating sp3 character). If planar (360°), check if the functional is over-delocalizing the lone pair.
References
-
Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. -
Wiberg, K. B. (1996). "Bicyclo[1.1.1]pentane and [1.1.1]Propellane."[2][4][5][6] Chemical Reviews.
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." Journal of Physical Chemistry B.
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 6. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis and Functionalization of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine Derivatives
Executive Summary & Strategic Value
The bicyclo[1.1.1]pentane (BCP) scaffold has transitioned from a chemical curiosity to a "privileged structure" in modern medicinal chemistry. Serving as a high-
This Application Note details the robust synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine , a critical building block for "escaping flatland" in drug design. Unlike simple BCP-amines, the N1,N3-dimethyl variant allows for the construction of tertiary amides and ureas with reduced hydrogen bond donor (HBD) count, often improving membrane permeability (LogD) and blood-brain barrier penetration.
Key Technical Challenges Addressed
-
Volatility: Free-base BCP-amines are highly volatile and sublime easily. Protocol Requirement: Isolation as HCl or Tosylate salts.
-
Strain Energy: The BCP core has ~65 kcal/mol strain energy. Reagents must be chosen to prevent ring-opening fragmentation.
-
Selectivity: Preventing over-alkylation (quaternization) during the methylation of the primary diamine.
Retrosynthetic Analysis & Pathway Selection
Two primary routes exist for accessing the BCP-diamine core.[1] For high-purity applications requiring functionalization, Route A (Curtius Rearrangement) is the industry standard due to its scalability and control over nitrogen substitution. Route B (Strain-Release) is valuable for rapid, diverse library generation but often suffers from lower selectivity for symmetric secondary amines.
Figure 1: Strategic comparison of synthetic routes. Route A is preferred for reproducible scale-up of the specific N1,N3-dimethyl target.
Detailed Experimental Protocols
Protocol A: Synthesis of BCP-1,3-diamine Dihydrochloride (The Precursor)
Rationale: Starting from the commercially available BCP-1,3-dicarboxylic acid ensures safety and reproducibility, avoiding the handling of potentially explosive [1.1.1]propellane.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv)[2]
-
Diphenylphosphoryl azide (DPPA) (2.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
tert-Butanol (excess, solvent/reactant)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Acyl Azide Formation:
-
Charge a flame-dried round-bottom flask with BCP-1,3-dicarboxylic acid and suspend in anhydrous tert-butanol (0.5 M concentration).
-
Add TEA (2.5 equiv) and stir until dissolution is near complete.
-
Add DPPA (2.2 equiv) dropwise at room temperature.
-
Critical Control Point: Heat the mixture to reflux (85°C) for 12–16 hours. The reaction proceeds via the in situ formation of the acyl azide, thermal rearrangement to the isocyanate, and trapping by t-BuOH to form the bis-Boc-protected amine.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve residue in EtOAc and wash sequentially with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Isolate 1,3-bis(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane .
-
-
Deprotection:
Protocol B: Controlled Reductive Methylation to N1,N3-Dimethyl-BCP-1,3-diamine
Rationale: Direct alkylation with methyl iodide leads to over-alkylation (quaternary ammonium salts). Reductive amination using an orthoformate or formaldehyde with specific stoichiometry is required.
Materials:
-
Paraformaldehyde (2.2 equiv) or Formalin
-
Sodium Borohydride (NaBH₄) (6.0 equiv) or NaBH(OAc)₃
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Free Base Liberation (In Situ):
-
Suspend BCP-1,3-diamine • 2HCl in Methanol (0.2 M).
-
Add TEA (2.2 equiv) to neutralize the HCl salt. Stir for 15 min.
-
-
Imine Formation:
-
Add Paraformaldehyde (2.2 equiv).
-
Optimization Note: Reflux for 2 hours to ensure complete formation of the bis-imine/hemiaminal species.
-
-
Reduction:
-
Cool to 0°C.[8]
-
Add NaBH₄ (6.0 equiv) portion-wise (Caution: Gas evolution).
-
Allow to warm to RT and stir for 12 hours.
-
-
Isolation (The "Trap"):
-
Quench with 1N HCl until pH < 2.
-
Concentrate to remove MeOH.
-
Purification: The product is a highly polar, water-soluble salt.
-
Option 1 ( desalting): Use a cation exchange resin (Dowex 50W). Load at pH 2, wash with water, elute with 2M NH₃ in MeOH. IMMEDIATELY treat eluent with HCl in ether to precipitate the salt.
-
Option 2 (Crystallization): Triturate the crude residue with cold iPrOH/Et₂O to crystallize the N1,N3-Dimethyl-BCP-1,3-diamine • 2HCl .
-
Product Specifications (HCl Salt):
-
Appearance: White crystalline solid.
-
Stability: Stable at RT; hygroscopic.
-
1H NMR (D₂O): Characteristic singlet for BCP bridgehead protons (~2.4 ppm) and singlet for N-Methyl groups (~2.7 ppm).
Functionalization Strategies
Once the N1,N3-dimethyl core is synthesized, it serves as a "linker" in drug discovery.
Scenario 1: Amide Coupling (Peptide Synthesis)
To couple a carboxylic acid drug (R-COOH) to the BCP-diamine:
-
Activation: Activate R-COOH with HATU/DIPEA in DMF.
-
Addition: Add N1,N3-Dimethyl-BCP-1,3-diamine • 2HCl.
-
Note: Requires 3.0 equiv of base (2 for the salt, 1 for the reaction).
-
-
Selectivity: If a symmetric diamine is used with 1 equiv of R-COOH, a statistical mixture (mono-amide, bis-amide, unreacted) will result.
-
Solution: Use a large excess of the BCP-diamine (3–5 equiv) to favor mono-acylation, then recover the unreacted amine via aqueous extraction (it remains in the aqueous phase at basic pH while the amide extracts into organic).
-
Scenario 2: Urea Formation
React the diamine with isocyanates (R-NCO) or carbamoyl chlorides.
-
Solvent: DCM or THF.
-
Base: Pyridine or TEA.
-
Kinetics: The secondary amine of the N-methyl BCP is more nucleophilic than a standard aniline but less sterically hindered than an isopropyl amine.
Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Specification / Target | Common Failure Mode | Mitigation |
| Purity (NMR) | >95% | Presence of quaternary ammonium (over-methylation). | Strictly control formaldehyde stoichiometry; use NaBH(OAc)₃ for milder reduction. |
| Salt Form | Dihydrochloride | Product loss via sublimation. | NEVER dry the free base under high vacuum. Always store as HCl or Tosylate salt. |
| Water Content | <1% | Hygroscopicity leads to weighing errors. | Dry salts in a vacuum desiccator over P₂O₅. |
| Residual Solvent | <5000 ppm | Trapped MeOH/Dioxane in lattice. | Extended drying at 40°C under high vacuum (only for salt form). |
References
-
Stepan, A. F., et al. (2012).[1][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[7] "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link
-
Levell, J. R., et al. (2017). "Bicyclo[1.1.1]pentane as a Phenyl Replacement." Annual Reports in Medicinal Chemistry. Link
-
Kanazawa, J., et al. (2017).[7] "Intermolecular Radical Addition to [1.1.1]Propellane: A Convenient Access to 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society.[9] Link
-
Sigma-Aldrich. "N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride Product Specification." Link
Sources
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 6. Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR spectrum [chemicalbook.com]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Welcome to the technical support center for the synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the multi-step synthesis of this valuable bioisostere. As a Senior Application Scientist, I will provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your success in the laboratory.
The bicyclo[1.1.1]pentane (BCP) core is a highly sought-after motif in medicinal chemistry, serving as a saturated bioisostere for para-substituted benzene rings.[1][2] Its rigid, three-dimensional structure can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability.[3][4] The synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, a key building block, presents a unique set of challenges that require careful attention to reaction conditions and purification techniques.
This guide is structured to follow the synthetic pathway, addressing potential issues at each critical stage.
Diagram of the Synthetic Workflow
Sources
- 1. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
I have gathered substantial information on the multi-step synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine.
Here's a breakdown of what I have and what I'll do next:
Information Gathered:
-
Step 1: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid synthesis: I have found a detailed Organic Syntheses procedure for the photochemical synthesis from [1.1.1]propellane, which is an excellent, reliable source for the protocol. I also found information on large-scale synthesis of this intermediate, which is highly relevant for the target audience.
-
Step 2: Conversion of dicarboxylic acid to diamine: I've confirmed that the Curtius and Hofmann rearrangements are the common methods. I found a protocol for a Curtius rearrangement on a mono-esterified BCP dicarboxylic acid, which is a key part of the puzzle. The general principles of both rearrangements are well-documented.
-
Step 3: N-methylation of the diamine: I've identified the Eschweiler-Clarke reaction and other reductive amination methods as the primary routes. I have general protocols and the mechanism for the Eschweiler-Clarke reaction, which is particularly useful as it avoids over-methylation.
-
Troubleshooting/FAQs: The gathered documents provide context on why BCPs are important (bioisosteres), which will form the basis of the introduction and some FAQs. The challenges mentioned in the papers (e.g., scalability, purification) will be the foundation for the troubleshooting guide.
Plan for Content Creation: I will now proceed to synthesize this information into the final technical support guide. I will not need further Google searches and can now construct the full response as requested by the user.
I will structure the guide as follows:
-
Introduction: Briefly explain the significance of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine in medicinal chemistry.
-
Overall Synthetic Workflow: A Graphviz diagram showing the three main stages of the synthesis.
-
Frequently Asked Questions (FAQs): High-level questions about the synthesis.
-
Troubleshooting Guide (Q&A format): This will be the core of the document, organized by the three synthetic stages. Each Q&A will explain the 'why' behind the solution.
-
Stage 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.
-
Stage 2: Conversion to Bicyclo[1.1.1]pentane-1,3-diamine.
-
Stage 3: N-methylation to N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine.
-
-
Detailed Experimental Protocols: Provide step-by-step instructions for each stage, citing the sources.
-
Data Summary Table: A comparison of typical yields for each step.
-
Troubleshooting Decision Tree: A Graphviz diagram to help users diagnose issues in the Curtius rearrangement step.
-
References Section: A complete, numbered list of all cited sources with clickable URLs.
I will ensure all core requirements of the prompt are met, including the scientific integrity, in-text citations, formatting, and Graphviz diagrams with the specified styling.
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and optimize this challenging multi-step synthesis.
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere for para-substituted phenyl rings in modern drug discovery.[1][2] Its rigid, three-dimensional structure can significantly improve key drug-like properties such as solubility and metabolic stability, a strategy often termed "escaping from flatland."[3] The target molecule, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, is a valuable building block for introducing this motif. This guide provides a comprehensive resource for its synthesis, focusing on improving yields and overcoming common experimental hurdles.
Overall Synthetic Workflow
The synthesis is typically a three-stage process, starting from the generation of the BCP core, followed by the installation of the amino groups, and concluding with N-methylation.
Caption: Overall three-stage synthesis pathway.
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for this synthesis?
A: The most prevalent and scalable route begins with [1.1.1]propellane.[3] This highly strained molecule readily undergoes radical addition across its central C1-C3 bond, providing an efficient entry into the 1,3-disubstituted BCP core. The propellane itself is typically generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4]
Q: Which stage is the most critical for overall yield?
A: While every step requires care, the conversion of the dicarboxylic acid to the diamine (Stage 2) is often the most challenging and yield-limiting step. This is typically accomplished via a Curtius or Hofmann rearrangement, which involves sensitive intermediates and requires careful control of reaction conditions to prevent side reactions.[3][5]
Q: Are there significant safety concerns with this synthesis?
A: Yes. The Curtius rearrangement (Stage 2) involves the formation of acyl azides. Acyl azides are potentially explosive and should be handled with extreme care, behind a blast shield, and should not be isolated if possible.[6][7] It is recommended to use them in solution and proceed to the next step without delay. Reagents like diphenylphosphoryl azide (DPPA) are often used to generate the acyl azide in situ, which can be a safer alternative to using sodium azide with an acyl chloride.[1]
Q: Why not just directly methylate the dicarboxylic acid precursor?
A: The functional groups are incompatible. The carboxylic acid groups would react with any methylation agent intended for an amine. The synthetic strategy is to first install the amine functionalities and then perform the N-methylation as one of the final steps.
Troubleshooting Guide
Stage 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Q: My photochemical reaction to form 1,3-diacetylbicyclo[1.1.1]pentane is low-yielding. What are the common causes?
A: This is a common bottleneck. Here are the primary factors to investigate:
-
Purity of Reagents: The 2,3-butanedione (diacetyl) should be freshly distilled. Impurities can act as quenchers or lead to side products.
-
Reaction Temperature: The reaction should be maintained at a low temperature (e.g., -10 ± 5°C) to minimize polymerization of the highly reactive [1.1.1]propellane.[4]
-
Incomplete Reaction: The reaction progress should be monitored. An NMR of the reaction mixture should be taken to ensure the signal for [1.1.1]propellane (a singlet around δ 2.0 ppm in pentane) has disappeared before discontinuing irradiation.[4]
-
Light Source: Ensure your medium-pressure UV lamp is functioning correctly and is of sufficient power (e.g., 450 W). The reaction vessel material is also important; Pyrex is often used, but quartz will allow for a broader range of UV wavelengths to pass through. Large-scale syntheses have been successfully performed using 365 nm LEDs in a flow setup, which can improve efficiency and safety.[1][8]
Q: The subsequent haloform reaction to get the dicarboxylic acid has a messy workup and low yield. How can I improve it?
A: The haloform reaction requires careful control of stoichiometry and temperature.
-
Temperature Control: The addition of the diketone solution to the cold (0°C) bromine/sodium hydroxide solution must be done slowly to prevent the temperature from exceeding 3-5°C.[4] A runaway reaction can lead to a host of side products.
-
Crude vs. Purified Diketone: Interestingly, higher yields of the diacid are often obtained when using the crude diketone from the photochemical step (after solvent evaporation) rather than the purified, crystalline material.[1] This avoids losses during the purification of the intermediate.
-
Extraction: The dicarboxylic acid product is quite water-soluble. After acidification of the aqueous layer, continuous extraction with diethyl ether for an extended period (e.g., 48-50 hours) is often necessary to achieve a good recovery.[4]
Stage 2: Conversion to Bicyclo[1.1.1]pentane-1,3-diamine via Curtius Rearrangement
Q: My Curtius rearrangement is failing or giving a low yield of the diamine. What's going wrong?
A: This multi-step conversion is sensitive. A common strategy is to first form the dimethyl ester, mono-saponify to the mono-acid mono-ester, perform the Curtius rearrangement on the single acid group, and then hydrolyze the remaining ester and Boc-protecting group.[1]
-
Inefficient Acyl Azide Formation: The conversion of the carboxylic acid to the acyl azide is critical. Using diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine is a reliable method.[1] Ensure all reagents are anhydrous, as water will hydrolyze the azide.
-
Rearrangement Conditions: The rearrangement of the acyl azide to the isocyanate requires heating (e.g., 85°C in t-BuOH).[1] The tert-butanol acts as both a solvent and a trapping agent, forming a stable Boc-protected amine intermediate. Incomplete reaction can result from insufficient temperature or reaction time.
-
Hydrolysis Issues: The final hydrolysis of the Boc group and the second ester group requires strong acidic conditions (e.g., refluxing in aqueous HCl). If this step is incomplete, you will isolate a mixture of products.
Caption: Decision tree for troubleshooting the Curtius rearrangement.
Stage 3: N-methylation to N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Q: I'm getting a mixture of unmethylated, mono-methylated, and di-methylated products. How can I achieve selective dimethylation?
A: This is a classic challenge in amine methylation. The Eschweiler-Clarke reaction is the ideal solution here.
-
Mechanism Insight: The Eschweiler-Clarke reaction uses formaldehyde and formic acid.[9] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate (from formic acid). A tertiary amine is formed, which cannot form another iminium ion, thus the reaction cleanly stops at the di-tertiary amine stage without forming quaternary ammonium salts.[9][10] This makes it superior to using alkylating agents like methyl iodide, which can easily lead to over-methylation.
-
Reaction Conditions: The reaction typically requires heating (e.g., 80-100°C) to proceed efficiently.[11] Using an excess of both formaldehyde and formic acid will drive the reaction to completion.
Q: The purification of the final diamine product is difficult. What's the best method?
A: The final product is a basic, relatively polar small molecule, which can make chromatography challenging.
-
Acid-Base Extraction: A standard workup for the Eschweiler-Clarke reaction involves basifying the reaction mixture (e.g., with NaOH or KOH) and extracting the free amine into an organic solvent like dichloromethane or diethyl ether.[11] Washing the organic layer can remove residual impurities.
-
Salt Formation: For final purification and storage, the product is often converted to its dihydrochloride salt.[12][13] This can be achieved by dissolving the purified free amine in a solvent like ether or isopropanol and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like dioxane. The salt will precipitate and can be collected by filtration. This method provides a stable, crystalline, and highly pure final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)
(Adapted from Organic Syntheses, 2000, 77, 249)[4]
-
Part A: 1,3-Diacetylbicyclo[1.1.1]pentane (Intermediate)
-
A solution of [1.1.1]propellane is first generated in situ in pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as per published procedures.
-
To this solution at -20°C, add freshly distilled 2,3-butanedione (diacetyl).
-
Irradiate the mixture with a 450 W medium-pressure UV lamp while maintaining the temperature at -10 ± 5°C for approximately 8 hours, or until the [1.1.1]propellane is consumed (monitor by 1H NMR).
-
Evaporate the solvents on a rotary evaporator. The resulting crude crystalline material is used directly in the next step.
-
-
Part B: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of sodium hydroxide (e.g., 43.3 g, 1.08 mol) in water (315 mL).
-
Cool the solution to 0°C and add bromine (e.g., 25.5 mL, 0.495 mol) dropwise.
-
Prepare a solution of the crude 1,3-diacetylbicyclo[1.1.1]pentane (e.g., ~0.066 mol) in dioxane (36 mL).
-
Add the diketone solution dropwise to the bromine/NaOH mixture, ensuring the temperature does not exceed 3°C.
-
Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir overnight.
-
Quench any remaining bromine by adding sodium bisulfite. Acidify the aqueous layer with concentrated HCl.
-
Perform continuous liquid-liquid extraction with diethyl ether for 48-50 hours.
-
Evaporate the ether to yield the dicarboxylic acid as a white solid.
-
Protocol 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-diamine (2)
(Conceptualized from Ripenko et al., J. Org. Chem. 2021)[1]
-
Part A: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (Intermediate)
-
Dissolve the dicarboxylic acid 1 (e.g., 1.0 equiv) in methanol. Add thionyl chloride (e.g., 3.0 equiv) dropwise at 20-40°C. Stir overnight and concentrate to get the dimethyl ester.
-
Perform a mono-saponification to yield the mono-acid mono-ester. A detailed procedure for a similar mono-benzylated version can be found in the literature.[14]
-
-
Part B: Curtius Rearrangement and Hydrolysis to Diamine (2)
-
Dissolve the mono-acid mono-ester (e.g., 1.0 equiv) in tert-butanol.
-
Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Heat the mixture at 85°C for 24 hours. The acyl azide will form and rearrange in situ to an isocyanate, which is then trapped by t-BuOH to form a Boc-protected amine.
-
Cool the reaction, concentrate, and perform an aqueous workup to isolate the crude Boc-protected mono-amine mono-ester.
-
Take the crude intermediate and reflux in 6M aqueous HCl for 12-24 hours to hydrolyze both the ester and the Boc-protecting group.
-
Cool the solution, basify with concentrated NaOH, and extract the diamine product with an organic solvent like chloroform or perform a distillation.
-
Protocol 3: N-methylation of Bicyclo[1.1.1]pentane-1,3-diamine (3)
(Adapted from standard Eschweiler-Clarke procedures)[10][11]
-
To the crude bicyclo[1.1.1]pentane-1,3-diamine 2 (1.0 equiv), add formic acid (excess, e.g., 5-10 equiv).
-
Add an aqueous solution of formaldehyde (37%, excess, e.g., 5-10 equiv).
-
Heat the reaction mixture at 80-100°C for 12-18 hours. CO2 gas will be evolved.
-
Cool the mixture to room temperature and carefully basify with a strong base (e.g., 50% NaOH solution) to pH > 12 while cooling in an ice bath.
-
Extract the aqueous phase multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine 3 .
-
For final purification, dissolve the crude product in diethyl ether and add a solution of HCl in dioxane to precipitate the dihydrochloride salt, which can be collected by filtration.
Data Summary
The following table summarizes typical yields reported for analogous transformations in the literature. Actual yields will vary based on scale, purity of reagents, and experimental execution.
| Stage | Transformation | Typical Yield | Reference / Notes |
| 1 | [1.1.1]Propellane → Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | 50-65% | Overall yield for the two steps (photoreaction and haloform). Higher yields are often seen with crude diketone.[1][4] |
| 2 | Dicarboxylic Acid → Diamine (via Curtius) | 40-60% | Multi-step process (esterification, mono-hydrolysis, Curtius, final hydrolysis). Yield is highly variable.[1] |
| 3 | Diamine → Dimethyl Diamine (Eschweiler-Clarke) | >90% | The Eschweiler-Clarke reaction is typically very high-yielding.[11][15] |
References
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Cabrero-Antonino, J. R., Adam, R., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(1), 134-141. [Link]
-
Cabrero-Antonino, J. R., Adam, R., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]
-
Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5557. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061-14068. [Link]
-
Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]
-
Titi, D. S., et al. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2020(2), M1131. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-605. [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-119. [Link]
-
Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Synthesis of Amines Hofmann Rearrangement. (2018). YouTube. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
Reisman, S. E., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2488-2491. [Link]
-
MacMillan, D. W. C., et al. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 9(4), 1032-1041. [Link]
-
Kaszynski, P., et al. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
How can I remove 1,3-PropaneDiamine from reaction mixture? ResearchGate. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 12. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride | 1523572-06-6 [sigmaaldrich.com]
- 13. N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 97% | CAS: 1523572-06-6 | AChemBlock [achemblock.com]
- 14. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | MDPI [mdpi.com]
- 15. Eschweiler-Clarke Reaction [organic-chemistry.org]
purification techniques for N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Topic: Purification & Handling Guide
CAS: 1523572-06-6 (Dihydrochloride) | Molecular Formula: C7H14N2 (Free Base)[1]
Core Directive & Executive Summary
Status: Senior Application Scientist Subject: Overcoming isolation failures due to volatility and detection limits.
Executive Summary: N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine (Me2-BCP-diamine) represents a class of "rigidified" linkers used to replace piperazine or phenyl rings in drug discovery (bioisosteres). Users frequently report two critical failure modes:
-
"Disappearing Product": Significant mass loss during rotary evaporation (due to free base volatility).
-
"Invisible Peaks": Inability to detect the compound during LC-MS or Flash chromatography (due to lack of UV chromophore).
The Golden Rule: Unless downstream chemistry strictly requires the free base, always isolate and store this compound as the dihydrochloride (2HCl) or ditosylate salt. [2]
Decision Matrix: Purification Strategy
Before starting, determine your isolation path using the workflow below. This logic prevents yield loss due to incorrect phase handling.
Figure 1: Decision matrix for Me2-BCP-diamine isolation. Note the critical warning regarding free base volatility.
Troubleshooting Guide (FAQ Format)
Category A: Detection & Visibility
Q1: I injected the sample into my HPLC (254 nm), but I see no peaks. Is my reaction dead? Diagnosis: Likely not. The BCP core and the aliphatic amine chains are UV-inactive . They do not absorb light at 254 nm or 214 nm significantly. Solution:
-
LC-MS: Use Total Ion Current (TIC) in positive mode (ESI+). Look for [M+H]+ = 143.1 (Free base mass).
-
ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detectors. These are universal for non-volatile species (requires salt form).
-
TLC Visualization: Do not rely on UV. Use Ninhydrin (stains red/purple) or Potassium Permanganate (KMnO4) (stains yellow/brown). Iodine chambers are also effective.
Q2: How do I track the reaction progress if I can't use UV? Protocol:
-
Take a 50 µL aliquot.
-
Dilute with MeOH.
-
Spot on a TLC plate.
-
Eluent: 10% MeOH in DCM + 1% NH4OH (The ammonia is critical to prevent streaking).
-
Dip in Ninhydrin and heat with a heat gun until spots appear.
Category B: Isolation & Yield Loss
Q3: I extracted the free base into DCM and rotovapped it, but my flask is empty. Where did it go? Root Cause: The free base of Me2-BCP-diamine is a low-molecular-weight secondary amine. Like many BCP derivatives, it possesses significant vapor pressure.[2] It likely co-evaporated with your solvent. Corrective Action:
-
Never evaporate the free base to dryness under high vacuum.
-
Trap as Salt: Add 2.5 equivalents of HCl (in Dioxane or MeOH) before concentration. The resulting dihydrochloride salt is non-volatile and stable.
Q4: My product is a sticky gum that won't solidify. How do I get a powder? Root Cause: BCP-diamine salts are extremely hygroscopic. Traces of water or excess acid prevent crystallization. Protocol (The "Crash-Out" Method):
-
Dissolve the crude gum in a minimum amount of dry Methanol (warm if necessary).
-
Add dry Diethyl Ether or MTBE dropwise with vigorous stirring until the solution turns cloudy.
-
Cool to -20°C overnight.
-
Filter the white precipitate quickly under Argon (to prevent moisture absorption).
-
Dry in a vacuum desiccator over P2O5.
Category C: Chromatography Issues
Q5: The compound streaks from the baseline to the solvent front on silica gel. Root Cause: The secondary amines interact strongly with the acidic silanols on the silica surface. Solution:
-
Option A (Best): Switch to Reverse Phase (C18) . Use a water-tolerant column (e.g., C18-AQ).
-
Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA). The TFA ensures the amine stays protonated and moves as a sharp peak.
-
-
Option B (If Normal Phase is mandatory): You must deactivate the silica.
Standard Operating Procedure: Preparation of the Dihydrochloride Salt
This protocol is the industry standard for stabilizing volatile BCP amines [1, 2].
Objective: Isolate N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine as a stable solid.
Reagents:
-
Crude reaction mixture (Free base in organic solvent, e.g., THF or DCM).[2]
-
4M HCl in Dioxane (Commercial).
-
MTBE (Methyl tert-butyl ether).
Steps:
-
Quantification: Estimate the theoretical moles of diamine in your crude mixture.
-
Acidification: Cool the crude mixture to 0°C. Add 2.5 equivalents of 4M HCl in Dioxane dropwise.
-
Observation: A white precipitate should begin to form immediately.
-
-
Concentration: Evaporate the solvent on a rotary evaporator at 40°C.
-
Note: Do not worry about volatility here; the salt is stable.
-
-
Trituration: The residue will likely be a gummy solid. Add MTBE (10 mL per gram of product).
-
Sonication: Sonicate for 5 minutes to break up aggregates.
-
Filtration: Filter the white solid. Wash with fresh MTBE.
-
Drying: Dry under high vacuum for 4 hours.
Data Table: Physical Properties
| Property | Free Base | Dihydrochloride Salt (2HCl) |
| State | Colorless Oil / Low-melting solid | White Powder |
| Volatility | High (Sublimes/Evaporates) | Non-volatile |
| Solubility | DCM, THF, MeOH, Water | Water, Methanol, DMSO |
| Stability | Oxidizes slowly in air | Stable (Hygroscopic) |
| Detection | Ninhydrin (Red/Purple) | Ninhydrin (Red/Purple) |
Mechanistic Insight: Why is this difficult?
The bicyclo[1.1.1]pentane core imposes a unique electronic environment. The bridgehead carbons have high s-character (similar to alkynes), which typically lowers the basicity of attached amines compared to standard alkyl amines (e.g., t-butylamine). However, the dimethyl substitution restores some lipophilicity and basicity.[2]
The purification challenge arises from the "Amphiphilic Paradox" :
-
Lipophilicity: The methyl groups and BCP core make it soluble in organics (DCM).
-
Hydrophilicity: The two amine centers make it wildly water-soluble, especially at neutral/low pH.
This makes standard liquid-liquid extraction (LLE) difficult. If you basify to pH >12 to extract into DCM, you risk volatility loss.[2] If you keep it acidic, it stays in the water.[2] Lyophilization (freeze-drying) of the aqueous HCl solution is often the highest-yielding recovery method.
Figure 2: Comparison of the failure mode (Red) vs. the correct salt isolation workflow (Green).
References
-
Stepan, A. F., et al. (2012).[2][4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2]
- Context: Foundational paper establishing BCP handling and properties in drug design.
-
Wiberg, K. B. (1996). "Bicyclo[1.1.1]pentanes."[1][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 96(8), 3317–3317.[2]
- Context: Comprehensive review on the synthesis and physical properties of the BCP core.
-
Enamine Ltd. "Bicyclo[1.1.1]pentanes in Drug Discovery."
- Context: Technical notes from the primary commercial supplier of BCP building blocks regarding salt stability.
-
[6]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2867.[2]
- Context: Discusses the specific handling of amine-functionalized satur
Sources
- 1. N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 97% | CAS: 1523572-06-6 | AChemBlock [achemblock.com]
- 2. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]
- 3. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR [m.chemicalbook.com]
- 11. N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride | 1523572-06-6 [sigmaaldrich.com]
- 12. Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride | 147927-61-5 [sigmaaldrich.com]
- 13. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
Technical Guide: Synthesis & Troubleshooting of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Executive Summary & Strategic Analysis
Target Molecule: N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine CAS: 1523572-06-6 Core Application: Bioisostere for p-phenylenediamine or piperazine linkers in medicinal chemistry.
The synthesis of N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine presents a unique challenge: installing secondary methylamines on the highly strained bicyclo[1.1.1]pentane (BCP) core without triggering ring-opening or oligomerization. While direct amination of [1.1.1]propellane is possible, it often lacks selectivity for secondary amines.
The Recommended "Gold Standard" Route: To ensure high fidelity and avoid over-alkylation (quaternization), we recommend the Curtius Rearrangement–Carbamate Reduction sequence starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This pathway provides precise control over nitrogen functionalization.
Critical Reaction Pathways & Side Reactions
The following diagram illustrates the primary synthetic pathway and the critical divergence points where side reactions occur.
Caption: Logical flow of the Curtius-Carbamate route (blue/green) vs. critical failure modes (red) like urea formation and oligomerization.
Protocol & Troubleshooting: Curtius-Carbamate Route
Phase 1: Curtius Rearrangement (Diacid Bis-Carbamate)
Objective: Convert carboxylic acids to protected amines.
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (
| Symptom | Root Cause Analysis | Corrective Action |
| Insoluble White Precipitate | Urea Formation: Moisture hydrolyzed the isocyanate intermediate to a primary amine, which then reacted with remaining isocyanate to form a stable urea dimer. | Strict Anhydrous Conditions: Dry all solvents over molecular sieves. Ensure inert atmosphere (Ar/N2). Sequence: Do not add alcohol until isocyanate formation is complete if using a two-step thermal activation. |
| Low Yield / Explosion Risk | Acyl Azide Accumulation: Rapid heating of the acyl azide can lead to thermal runaway. | Controlled Addition: If generating acyl azide in situ, maintain temperature |
| Incomplete Conversion | Steric Bulk: The BCP core is rigid; bulky alcohols (like | Catalysis: Add a catalytic amount of Dibutyltin Dilaurate (DBTDL) or reflux for extended periods (12–24 h). |
Phase 2: Reductive Methylation (Bis-Carbamate Target)
Objective: Reduce the carbamate (R-NH-CO-O-
Mechanism: Unlike acid hydrolysis (which yields primary amines), LiAlH
| Symptom | Root Cause Analysis | Corrective Action |
| Formation of Primary Amine | C-O Cleavage: In some cases, harsh reduction conditions can cleave the carbamate to the primary amine (R-NH | Temperature Control: Reflux is usually required for methylation. If cleavage occurs, switch to reducing the formamide or isocyanate directly, though carbamate reduction is generally reliable for methyls. |
| Aluminum Emulsions | Improper Quench: Standard aqueous quenching creates gelatinous aluminum hydroxides that trap product. | Fieser Workup: Use the |
Alternative Route: Propellane Addition (Risks & Benefits)
While reacting [1.1.1]propellane with amines seems direct, it is fraught with side reactions.
-
Side Reaction 1: Oligomerization ([n]Staffanes)
-
Side Reaction 2: Over-Alkylation
Technical FAQs
Q1: Why not alkylate the primary diamine (BCP-diamine) with Methyl Iodide? A: Direct alkylation of primary amines is notoriously non-selective. You will obtain a statistical mixture of mono-methyl (secondary), di-methyl (tertiary), and tri-methyl (quaternary ammonium) salts. Separating these from the zwitterionic BCP core is difficult due to its high polarity.
Q2: How do I store the N1,N3-dimethyl-BCP-diamine?
A: The free base is avid not only for protons but also for CO
-
Recommendation: Isolate and store as the dihydrochloride (2HCl) or dioxalate salt . These are stable solids at room temperature.
Q3: Can I use the Hofmann rearrangement instead of Curtius?
A: Yes, but the Hofmann rearrangement (Amide + Br
References
-
Preparation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (Precursor)
- Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
-
Curtius Rearrangement Methodology on BCP
- Kokhan, S., et al. (2017). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry, 2017(43), 6450-6456. (Describes Curtius route to BCP-amines).
-
Reduction of Carbamates to Methyl Amines
- Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202.
-
Propellane Reactivity & Staffane Formation
- Baran, P. S., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-246.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Analysis of N¹,N³-Dimethylbicyclo[1.1.1]pentane-1,3-diamine: A Rigid Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds and linkers is paramount to achieving desired pharmacological profiles. Diamines, in particular, are ubiquitous structural motifs, serving as versatile building blocks, key pharmacophoric elements, and critical linkers in bifunctional molecules like PROTACs.[1] Traditionally, flexible aliphatic diamines (e.g., ethylenediamine) and conformationally mobile cyclic systems (e.g., piperazine) have dominated this chemical space.[2] However, the contemporary drive to "escape flatland" and improve drug-like properties has catalyzed the exploration of three-dimensional, sp³-rich scaffolds.[3]
This guide provides an in-depth comparison of N¹,N³-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, a novel diamine built upon the bicyclo[1.1.1]pentane (BCP) core, against its more conventional acyclic and cyclic counterparts. The BCP framework is a highly valued non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, celebrated for its ability to enhance aqueous solubility, metabolic stability, and passive permeability while maintaining or improving biological activity.[4][5] Through a lens of structural rigidity, physicochemical properties, and metabolic fate, we will dissect the nuanced advantages that this unique diamine offers to researchers, scientists, and drug development professionals.
Part 1: Structural and Physicochemical Profile Comparison
The fundamental distinction of the BCP core lies in its rigid, cage-like structure. This conformational restriction imparts a unique set of properties that stand in stark contrast to traditional, more flexible diamines.
Conformational Rigidity and Vectorial Precision
Unlike the rotational freedom of acyclic diamines or the chair-boat interconversion of piperazine, the BCP scaffold locks its 1,3-substituents into a fixed, linear orientation.[6] This rigidity can be a significant asset in drug design, as it reduces the entropic penalty associated with a ligand adopting a specific binding conformation, potentially leading to enhanced potency. Furthermore, the precise and predictable geometry of the BCP diamine allows for the exact positioning of functional groups, a critical factor in the rational design of molecules that require specific vector orientations, such as inhibitors targeting deep enzymatic pockets or linkers in bifunctional degraders.
Diagram 1: Structural Comparison of Diamine Scaffolds
Caption: Comparative structures of rigid, semi-rigid, and flexible diamines.
Impact on Physicochemical Properties
The introduction of the sp³-rich BCP core significantly alters key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. As a bioisosteric replacement for a para-phenylene ring, the BCP motif has consistently demonstrated improvements in solubility and metabolic stability.[5][7]
One of the primary advantages of replacing planar aromatic systems with saturated 3D scaffolds is the enhancement of aqueous solubility. The non-planar nature of the BCP cage disrupts efficient crystal lattice packing, often leading to lower melting points and improved solvation. Moreover, BCP-containing molecules tend to be less lipophilic than their aromatic counterparts, which also contributes to better solubility and can reduce non-specific binding to off-target proteins.[7]
The saturated sp³-hybridized carbon atoms of the BCP ring are inherently more stable in the oxidative environment of cytochrome P450 (CYP450) enzymes compared to electron-rich aromatic rings or sterically accessible C-H bonds in aliphatic chains.[7][8] This translates to improved metabolic stability and a potentially longer in vivo half-life.
| Property | N¹,N³-Dimethyl-BCP-diamine (Predicted/Inferred) | N,N'-Dimethylpiperazine (Typical) | N,N'-Dimethylethylenediamine (Typical) | Justification & Rationale |
| Geometry | Rigid, Linear | Semi-Rigid, Chair Conformer | Flexible, Acyclic | The BCP cage structure locks substituents into a fixed orientation.[6] Piperazine exists in dynamic equilibrium. Acyclic chains have free bond rotation. |
| Fraction of sp³ (Fsp³) | ~1.0 | 1.0 | 1.0 | All three are fully saturated scaffolds, maximizing three-dimensionality. The BCP core is often used to increase the Fsp³ of larger molecules.[9] |
| Lipophilicity (cLogP) | Low | Low-Moderate | Low | Saturated scaffolds are generally less lipophilic than aromatic counterparts. The compact BCP cage has a lower surface area for its mass. |
| Aqueous Solubility | High | High | Very High | High Fsp³ character and disruption of crystal packing generally improve solubility.[4] Acyclic amines are often highly water-miscible. |
| Metabolic Stability | High | Moderate | Low to Moderate | The strained C-H bonds of the BCP core are less susceptible to oxidative metabolism compared to the more accessible C-H bonds in piperazine or acyclic chains.[7][8] |
| Basicity (pKa of conj. acid) | 9.0 - 10.5 (Estimated) | pKa₁: ~9.7, pKa₂: ~5.3[10] | pKa₁: ~10.7, pKa₂: ~7.5 | The pKa of BCP amines is influenced by the unique electronic effects of the strained ring, but is expected to be in the range of typical secondary amines. |
| Table 1: Comparative physicochemical and structural properties of selected diamines. |
Part 2: Experimental Protocols for Performance Evaluation
To empirically validate the theoretical advantages of the BCP scaffold, standardized in vitro assays are essential. Below are detailed protocols for comparing the metabolic stability and kinetic aqueous solubility of N¹,N³-Dimethylbicyclo[1.1.1]pentane-1,3-diamine against other diamine alternatives.
Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to phase I metabolism, primarily by CYP450 enzymes. A higher percentage of the parent compound remaining over time indicates greater metabolic stability.
Diagram 2: HLM Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of N¹,N³-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, a control diamine (e.g., N,N'-Dimethylpiperazine), and a positive control known for high metabolic turnover (e.g., Verapamil) in 100% DMSO.
-
Prepare the incubation buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Prepare the NADPH regenerating system (Cofactor Solution): 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in incubation buffer.
-
Prepare the Human Liver Microsome (HLM) suspension: Dilute pooled HLM to a final protein concentration of 0.5 mg/mL in incubation buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add 93 µL of the HLM suspension to each well.
-
Add 1 µL of the 100x working stock (diluted from 10 mM stock) of each test compound to the wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 6 µL of the pre-warmed Cofactor Solution to each well.
-
-
Time Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot from each reaction well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal and centrifuge the quench plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the % remaining versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t½ = 0.693/k).
-
Protocol 2: Kinetic Aqueous Solubility Determination
This assay measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions a compound might experience during in vitro biological assays.
Diagram 3: Kinetic Solubility Assay Workflow
Caption: Workflow for determining kinetic aqueous solubility from a DMSO stock.
Step-by-Step Methodology:
-
Reagent and Standard Preparation:
-
Prepare 10 mM stock solutions of each test diamine in 100% DMSO.
-
Prepare a series of calibration standards by diluting the 10 mM stock in a 50:50 acetonitrile:water mixture.
-
The assay buffer is Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Assay Procedure:
-
In triplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of PBS buffer in a 96-well plate. This results in a theoretical maximum concentration of 200 µM with 2% DMSO.
-
Seal the plate and shake at 300 rpm for 2 hours at room temperature to allow for equilibration and precipitation.
-
-
Sample Separation:
-
After incubation, separate the soluble fraction from any precipitate by filtering the samples through a 96-well filter plate (e.g., 0.45 µm PVDF) into a clean collection plate. Centrifugation is used to force the liquid through the filter.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate. This is typically done using LC-MS or UV-Vis spectroscopy by comparing the response against the prepared calibration curve.
-
-
Data Interpretation:
-
The resulting concentration is reported as the kinetic solubility in µM. A higher value indicates greater solubility under these specific conditions. This assay provides a direct comparison of how the different diamine structures impact solubility.[11]
-
Conclusion and Future Outlook
N¹,N³-Dimethylbicyclo[1.1.1]pentane-1,3-diamine represents a significant evolution from traditional diamine linkers and scaffolds. Its rigid, three-dimensional structure offers a powerful tool to address common challenges in drug development, including poor solubility and high metabolic turnover.[4][12] The predictable geometry and vectorial precision of the BCP core provide a distinct advantage for the rational design of highly specific ligands and complex molecules like bifunctional degraders, where the spatial relationship between two binding warheads is critical.[1]
While the synthesis of BCP derivatives can be more complex than that of simple acyclic or cyclic diamines, the potential improvements in the overall ADME profile often justify the additional synthetic effort.[6][13] As synthetic methodologies for functionalizing the BCP core continue to advance, we anticipate that N¹,N³-Dimethylbicyclo[1.1.1]pentane-1,3-diamine and related structures will become increasingly prevalent in the medicinal chemist's toolbox, enabling the development of next-generation therapeutics with superior drug-like properties.
References
-
Mori, K., & Baran, P. S. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. SYNTHESIS, 51(13), 2609-2623. Available from: [Link]
-
St. Amant, A. H., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29). Available from: [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. Available from: [Link]
-
Puntil, S. M., et al. (2018). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
-
Clayton, J. R., et al. (2013). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available from: [Link]
-
Liu, W., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. Available from: [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 6(2), 84-91. Available from: [Link]
-
ResearchGate. (2025, December 19). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C-C Functionalization Reactions. Available from: [Link]
-
ResearchGate. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Available from: [Link]
-
ResearchGate. (2025, August 6). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Available from: [Link]
-
MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Available from: [Link]
-
He, J., et al. (2021). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Omega, 6(3), 2294-2305. Available from: [Link]
-
Iska, V. V., et al. (2021). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Reaction Chemistry & Engineering, 6(9), 1639-1645. Available from: [Link]
-
ResearchGate. Bioisosteres based on bicyclo[1.1.1]pentan‐1‐amine. Available from: [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(11), 2603-2606. Available from: [Link]
-
Dana Bioscience. N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride 100mg. Available from: [Link]
-
SlideShare. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]
-
ResearchGate. (2026, January 23). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Derks, P. W. J., et al. (2008). Densities, Viscosities, and Liquid Diffusivities in Aqueous Piperazine and Aqueous (Piperazine + N-Methyldiethanolamine) Solutions. Journal of Chemical & Engineering Data, 53(6), 1351-1356. Available from: [Link]
-
MDPI. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
Sources
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uregina.ca [uregina.ca]
- 11. pnas.org [pnas.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
case studies of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine in successful drug candidates
This guide provides an in-depth technical analysis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine , a high-value bioisostere used to replace phenyl rings and piperazines in drug discovery.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals
Executive Summary: Escaping Flatland with Precision
In the pursuit of improved physicochemical properties, the "Escape from Flatland" strategy—replacing planar aromatic rings with saturated, three-dimensional scaffolds—has become a cornerstone of modern medicinal chemistry.[1][2] Among these scaffolds, N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine (CAS: 1523572-06-6) stands out as a critical building block.
It serves as a linear, rigid, saturated bioisostere for 1,4-phenylenediamine and piperazine moieties. Unlike the parent primary diamine, the N1,N3-dimethyl variant offers immediate access to secondary amine linkages, allowing for precise modulation of lipophilicity (LogD) and basicity (pKa) while eliminating the need for protection/deprotection steps common in primary amine derivatization.
Key Performance Indicators (KPIs)
-
Solubility: Typically increases aqueous solubility by 10–50 fold compared to phenyl analogs.
-
Metabolic Stability: Blocks oxidative metabolism common at benzylic positions or aromatic rings (e.g., hydroxylation).
-
Permeability: Maintains or improves passive permeability despite increased fraction of sp³ carbons (
). -
Geometry: Preserves the 180° exit vector of para-substituted benzenes (distance ~1.85 Å vs ~2.8 Å for phenyl).
Comparative Analysis: BCP-Diamine vs. Traditional Linkers
The following table contrasts the N1,N3-dimethyl BCP diamine against the motifs it most commonly replaces: p-phenylenediamine and piperazine.
| Feature | p-Phenylenediamine | Piperazine | N1,N3-Dimethyl-BCP-1,3-diamine |
| Geometry | Planar, Rigid | Chair, Flexible | Linear, Rigid, 3D |
| Exit Vector Angle | 180° | ~180° (variable) | 180° (Fixed) |
| C-C Distance | ~2.8 Å | ~2.9 Å | ~1.85 Å (Shorter spacer) |
| LogP Contribution | High (Lipophilic) | Low (Hydrophilic) | Moderate (Balanced) |
| Solubility | Low | High | High |
| Metabolic Liability | Aromatic hydroxylation, Quinone formation | N-oxidation, Ring opening | Low (Bridgehead C-H is distinct) |
| Basicity (pKa) | Low (~4-5 for anilines) | High (~9.[3]8) | Modulated (~8-9) |
Expert Insight: The shorter distance of the BCP core (1.85 Å) compared to a phenyl ring (2.8 Å) often requires no linker adjustment because the BCP's bulkier 3D shape compensates for the loss of length by filling the binding pocket volume more efficiently.
Case Studies in Successful Drug Candidates
While the specific N1,N3-dimethyl variant is a building block, its core motif (the BCP-diamine linkage) has been validated in high-profile optimization campaigns.
Case Study A: Pfizer -Secretase Inhibitor (BMS-708,163 Analog)
Challenge: The parent clinical candidate, BMS-708,163, contained a p-fluorophenyl ring that contributed to poor aqueous solubility and potential metabolic liabilities. Intervention: Pfizer chemists replaced the central fluorophenyl ring with the BCP-diamine motif. Outcome:
-
Potency: Maintained equipotent
-secretase inhibition ( < 1 nM). -
Solubility: Aqueous solubility increased significantly due to the disruption of planar
-stacking interactions.[4] -
PK Profile: The BCP analog demonstrated excellent oral absorption in mice (
and AUC increased ~4-fold relative to the parent).[5]
Case Study B: LpPLA2 Inhibitors (Darapladib Analogs)
Challenge: Darapladib is a potent inhibitor of lipoprotein-associated phospholipase A2 but suffers from high lipophilicity (ChromLogD
-
Lipophilicity: Reduced LogD while maintaining the necessary linear geometry to span the active site.
-
Permeability: Artificial membrane permeability improved from 203 nm/s (parent) to 705 nm/s (BCP analog).[8]
-
Solubility: Kinetic solubility increased 9-fold.
Mechanistic Visualization: The "Escape from Flatland"
The following diagram illustrates the decision logic and structural impact of replacing a phenyl ring with the N1,N3-dimethyl-BCP diamine.
Figure 1: Decision pathway for selecting N1,N3-Dimethyl-BCP-1,3-diamine in lead optimization.
Experimental Protocol: Coupling & Synthesis
This protocol outlines the standard procedure for utilizing N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride in a nucleophilic substitution reaction (S
Materials
-
Reagent A: N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (1.2 equiv).
-
Reagent B: 4-Chloro-pyrimidine or similar electrophile (1.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) (4.0 equiv).
-
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
Step-by-Step Methodology
-
Preparation: In a dry reaction vial, dissolve the electrophile (Reagent B) in DMSO (0.2 M concentration).
-
Activation: Add DIPEA to the solution. Stir for 5 minutes at room temperature to ensure basicity.
-
Addition: Add N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride as a solid in one portion.
-
Note: The salt form is stable; free-basing beforehand is unnecessary if excess DIPEA is used.
-
-
Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS.
-
Checkpoint: Conversion should reach >90% within 2–4 hours. The BCP diamine is a potent nucleophile due to the reduced steric bulk around the nitrogen compared to isopropyl amines.
-
-
Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMSO and excess diamine. Dry over MgSO
. -
Purification: The secondary amine product is often distinct enough to be purified via standard silica flash chromatography (MeOH/DCM gradient).
Synthesis Workflow Diagram
Figure 2: Workflow for S
References
-
Stepan, A. F., et al. (2012).[1][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
-
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes in Drug Discovery." Organic & Biomolecular Chemistry.
-
Levell, J. R., et al. (2019). "Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Synthesis and Application in the Discovery of Soluble and Permeable Inhibitors." Bioorganic & Medicinal Chemistry.
Sources
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
